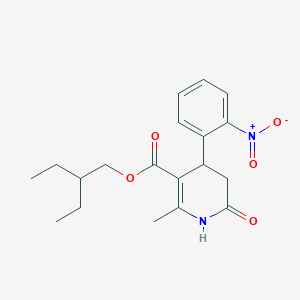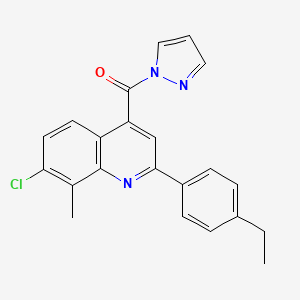![molecular formula C21H31N3O4S B4689700 1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4689700.png)
1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide, also known as SPP-86, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its co-activator CBP, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
Wirkmechanismus
1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide binds to the CBP-binding site of STAT3 and disrupts the protein-protein interaction between STAT3 and CBP. This prevents the recruitment of CBP to the STAT3 transcriptional complex and inhibits the transcriptional activity of STAT3. As a result, the expression of STAT3 target genes, which are involved in cell proliferation, survival, and immune regulation, is suppressed.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation and migration. In animal models of cancer, this compound reduces tumor growth and metastasis. In inflammation and autoimmune disorders, this compound suppresses the production of pro-inflammatory cytokines and chemokines and ameliorates disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide is a potent and selective inhibitor of the STAT3-CBP interaction, which makes it a valuable tool for studying the role of STAT3 in various cellular processes and diseases. However, this compound has some limitations for lab experiments. Firstly, the synthesis of this compound is complex and requires several steps, which may limit its availability and reproducibility. Secondly, this compound has low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Finally, this compound may have off-target effects on other proteins that interact with CBP, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development and application of 1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide. Firstly, the optimization of the synthesis method and the development of more efficient analogs may increase the availability and potency of this compound. Secondly, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Thirdly, the identification of biomarkers that predict the response to this compound may improve its clinical application and patient selection. Finally, the investigation of the role of STAT3 in other diseases and cellular processes may expand the potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, STAT3 is often overexpressed and hyperactivated, leading to uncontrolled cell proliferation and survival. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by targeting the STAT3-CBP interaction. In inflammation and autoimmune disorders, STAT3 is also involved in the regulation of immune responses. This compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages, dendritic cells, and T cells.
Eigenschaften
IUPAC Name |
1-[1-(3-phenylpropylsulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c22-20(25)18-8-12-23(13-9-18)21(26)19-10-14-24(15-11-19)29(27,28)16-4-7-17-5-2-1-3-6-17/h1-3,5-6,18-19H,4,7-16H2,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGLCCUPIDIQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4689617.png)

![5-(3-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4689643.png)
![N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4689651.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4689661.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4689668.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B4689680.png)
![methyl 3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4689690.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689696.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4689703.png)
![N-1,3-benzodioxol-5-yl-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4689704.png)


![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689722.png)